molecular formula C13H20N2O3S B15340323 6-Amino-N-tosylhexanamide

6-Amino-N-tosylhexanamide

Cat. No.: B15340323
M. Wt: 284.38 g/mol
InChI Key: WSZKJKQQBHWRBW-UHFFFAOYSA-N
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Description

6-Amino-N-tosylhexanamide is a chemical compound with the molecular formula C13H20N2O3S and a molecular weight of 284.37 g/mol. It is primarily used in proteomics research and pharmaceutical testing

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-N-tosylhexanamide typically involves the reaction of hexanoic acid with tosyl chloride in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine (TEA). The reaction proceeds through the formation of an active ester intermediate, which then reacts with an amine to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on the desired scale and purity of the final product. Process optimization, including temperature control and reaction time, is crucial to achieving high yields and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-N-tosylhexanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Tosylate groups can be substituted using nucleophiles like sodium azide (NaN3) or thiols.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones may be formed.

  • Reduction: Amines or alcohols can be produced.

  • Substitution: Various substituted tosylates or amides can result from these reactions.

Scientific Research Applications

6-Amino-N-tosylhexanamide is widely used in scientific research due to its versatility and reactivity It serves as an intermediate in the synthesis of more complex molecules and is used in proteomics to study protein interactions and functions

Mechanism of Action

The mechanism by which 6-Amino-N-tosylhexanamide exerts its effects depends on the specific reaction it undergoes. For example, in proteomics research, it may act as a probe to label and detect proteins. The molecular targets and pathways involved vary based on the application, but generally, the compound interacts with amino acids and other functional groups within proteins.

Comparison with Similar Compounds

6-Amino-N-tosylhexanamide is similar to other tosylated amines, such as 4-Amino-N-tosylbutanamide and 8-Amino-N-tosyldecaneamide. its unique structure and reactivity set it apart. The presence of the hexanamide group provides specific chemical properties that make it suitable for certain applications where other compounds may not be as effective.

Properties

Molecular Formula

C13H20N2O3S

Molecular Weight

284.38 g/mol

IUPAC Name

6-amino-N-(4-methylphenyl)sulfonylhexanamide

InChI

InChI=1S/C13H20N2O3S/c1-11-6-8-12(9-7-11)19(17,18)15-13(16)5-3-2-4-10-14/h6-9H,2-5,10,14H2,1H3,(H,15,16)

InChI Key

WSZKJKQQBHWRBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)CCCCCN

Origin of Product

United States

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